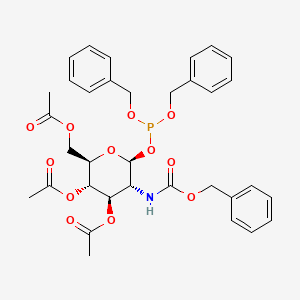
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetoxymethyl, benzyloxycarbonyl, and bis(benzyloxy)phosphaneyl, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the acetoxymethyl group: This step often involves the use of acetic anhydride and a base such as pyridine.
Attachment of the benzyloxycarbonyl group: This is typically done using benzyl chloroformate in the presence of a base like triethylamine.
Incorporation of the bis(benzyloxy)phosphaneyl group: This step may involve the use of bis(benzyloxy)phosphine and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl or benzyloxycarbonyl groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amides.
科学研究应用
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: can be compared with similar compounds such as:
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-amino-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the benzyloxycarbonyl group.
These comparisons highlight the unique structural features and potential reactivity of This compound .
生物活性
The compound (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate (CAS: 1897370-69-2) is a complex organic molecule with potential biological applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C34H38N2O12P
- Molecular Weight : 683.639 g/mol
- IUPAC Name : [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphanyloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate
- SMILES Notation : CC(=O)OC[C@H]1OC@@HC@HC@@H[C@@H]1OC(=O)C
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of tetrahydro-pyran structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The presence of the benzyloxy and phosphanyloxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored. Enzymatic assays suggest that it may act as a competitive inhibitor for certain kinases and phosphatases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects in diseases characterized by dysregulated signaling.
Antimicrobial Properties
Preliminary studies have indicated that the compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The proposed mechanisms through which this compound exerts its biological activities include:
- Interference with Cell Signaling : By inhibiting key enzymes involved in signal transduction pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through mitochondrial pathways.
- Disruption of Cellular Integrity : Affecting membrane integrity in microbial cells leading to cell lysis.
Case Studies
Several case studies have documented the effects of related compounds on various biological systems:
- Study on Anticancer Effects : A study demonstrated that similar tetrahydro-pyran derivatives significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis.
- Enzyme Inhibition Research : Research highlighted a derivative that effectively inhibited a specific kinase involved in breast cancer progression, leading to reduced cell proliferation.
- Antimicrobial Efficacy : In vitro studies showed that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activities of Related Compounds
属性
分子式 |
C34H38NO12P |
|---|---|
分子量 |
683.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphanyloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38NO12P/c1-23(36)40-22-29-31(44-24(2)37)32(45-25(3)38)30(35-34(39)41-19-26-13-7-4-8-14-26)33(46-29)47-48(42-20-27-15-9-5-10-16-27)43-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |
InChI 键 |
FKDZDLAQCPTKCX-UPYFENACSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















